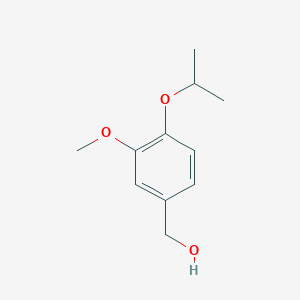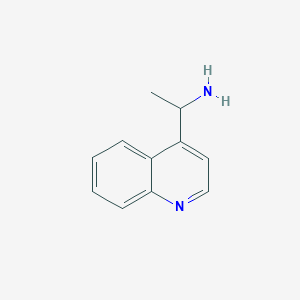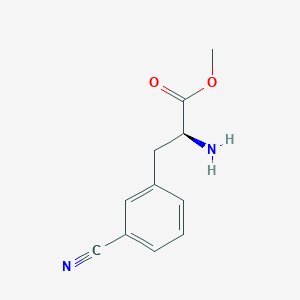
Beta-D-thioglucose sodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-thioglucose sodium salt hydrate is a chemical compound with the molecular formula C6H13NaO6S. It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a thiol group, and it is commonly used in various scientific research applications .
Mecanismo De Acción
Target of Action
Beta-D-thioglucose sodium salt hydrate, also known as 1-Thio-beta-D-glucose sodium salt hydrate, is a derivative of glucose .
Mode of Action
This compound forms a hydrophilic self-assembled monolayer with metal, stabilizes the lipid bilayer, and protects proteins from denaturation . It is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .
Result of Action
It is known that the compound can stabilize the lipid bilayer and protect proteins from denaturation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Beta-D-thioglucose sodium salt hydrate typically involves the reaction of glucose with a thiolating agent under controlled conditions. One common method is the reaction of glucose with hydrogen sulfide in the presence of a base, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-thioglucose sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, alcohols from reduction, and various substituted thioglucose derivatives from substitution reactions .
Aplicaciones Científicas De Investigación
Beta-D-thioglucose sodium salt hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a carrier molecule for cell uptake of markers, polymers, and nanoparticles.
Medicine: It is used in research related to the treatment of rheumatoid arthritis.
Industry: It is utilized in the production of various chemical products and as a synthetic reagent
Comparación Con Compuestos Similares
Similar Compounds
1-Thio-β-D-glucose sodium salt: Similar in structure but differs in the position of the thiol group.
5-Thio-D-glucose: Another thioglucose derivative with the thiol group at a different position.
Aurothioglucose hydrate: A gold-containing thioglucose derivative used in medicine.
Uniqueness
Beta-D-thioglucose sodium salt hydrate is unique due to its specific structural configuration and the presence of the thiol group at the anomeric carbon. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .
Propiedades
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na.H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;/h2-10,12H,1H2;;1H2/q;+1;/p-1/t2-,3-,4+,5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVTYEYRNBRYMM-UZUGEDCSSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyridinium, 1-methyl-4-[(1E)-2-(4-nitrophenyl)ethenyl]-, iodide](/img/structure/B3119825.png)


![3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole](/img/structure/B3119840.png)


